3,8-Dinitro-6-phenylphenanthridine 3,8-Dinitro-6-phenylphenanthridine
Brand Name: Vulcanchem
CAS No.: 82921-86-6
VCID: VC20752630
InChI: InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H
SMILES: C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C19H11N3O4
Molecular Weight: 345.3 g/mol

3,8-Dinitro-6-phenylphenanthridine

CAS No.: 82921-86-6

Cat. No.: VC20752630

Molecular Formula: C19H11N3O4

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

3,8-Dinitro-6-phenylphenanthridine - 82921-86-6

CAS No. 82921-86-6
Molecular Formula C19H11N3O4
Molecular Weight 345.3 g/mol
IUPAC Name 3,8-dinitro-6-phenylphenanthridine
Standard InChI InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H
Standard InChI Key FCDIEAMONAJOJE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-]

Overview of 3,8-Dinitro-6-phenylphenanthridine

3,8-Dinitro-6-phenylphenanthridine is an organic compound with significant chemical and biological properties. Its molecular formula is C19H11N3O4C_{19}H_{11}N_{3}O_{4}
, and it has a molecular weight of approximately 345.31 g/mol. The compound features a complex structure characterized by a phenanthridine core with two nitro groups and a phenyl substituent, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry.

Synthesis Methods

The synthesis of 3,8-Dinitro-6-phenylphenanthridine typically involves nitration reactions. The most common method includes:

  • Nitration Process: The compound is synthesized by the nitration of 6-phenylphenanthridine using a mixture of concentrated nitric acid and sulfuric acid. This reaction must be conducted under controlled temperature conditions to ensure selective introduction of the nitro groups at the desired positions.

  • Purification: Following synthesis, purification methods such as recrystallization are employed to isolate the pure compound from reaction byproducts.

Biological Activity

3,8-Dinitro-6-phenylphenanthridine exhibits notable biological activities, particularly related to its ability to intercalate with DNA. This property has implications for its potential use as an anti-cancer agent:

  • DNA Intercalation: The planar structure of the compound allows it to insert itself between DNA base pairs, which disrupts normal DNA replication and transcription processes.

  • Mechanism of Action:

    • Inhibition of DNA Replication: By intercalating into the DNA helix, it obstructs the replication machinery.

    • Blocking Transcription: It also prevents RNA polymerase from transcribing DNA into mRNA, thereby affecting protein synthesis.

These mechanisms suggest that the compound could induce apoptosis in rapidly dividing cancer cells, making it a candidate for further research in cancer therapeutics.

Recent Research Findings

Recent studies have explored various aspects of 3,8-Dinitro-6-phenylphenanthridine, including its photophysical properties and cyclometalation reactions:

  • Photophysical Properties: Research utilizing time-dependent density functional theory (TD-DFT) has provided insights into the electronic transitions and stability of the compound under light exposure .

  • Cyclometalation Studies: Investigations have shown that cyclometalation can occur with this compound, leading to novel metal complexes that exhibit unique chemical behaviors .

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